molecular formula C11H18O2 B14353113 2-Ethenyl-1-methoxy-5-methylbicyclo[4.1.0]heptan-2-ol CAS No. 90414-02-1

2-Ethenyl-1-methoxy-5-methylbicyclo[4.1.0]heptan-2-ol

Cat. No.: B14353113
CAS No.: 90414-02-1
M. Wt: 182.26 g/mol
InChI Key: FNFFEBHFGSULOD-UHFFFAOYSA-N
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Description

2-Ethenyl-1-methoxy-5-methylbicyclo[410]heptan-2-ol is a bicyclic compound with a unique structure that includes an ethenyl group, a methoxy group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethenyl-1-methoxy-5-methylbicyclo[4.1.0]heptan-2-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a suitable diene with a methoxy-substituted alkene in the presence of a catalyst can lead to the formation of the bicyclic structure. The reaction conditions typically include elevated temperatures and the use of a solvent such as toluene or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Ethenyl-1-methoxy-5-methylbicyclo[4.1.0]heptan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ethenyl group can be reduced to form an ethyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of ethyl-substituted derivatives.

    Substitution: Formation of various substituted bicyclic compounds depending on the nucleophile used.

Scientific Research Applications

2-Ethenyl-1-methoxy-5-methylbicyclo[4.1.0]heptan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Ethenyl-1-methoxy-5-methylbicyclo[4.1.0]heptan-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the ethenyl and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylbicyclo[4.1.0]heptan-2-ol
  • 6-Methylbicyclo[4.1.0]heptan-2-ol
  • 1-Methoxybicyclo[4.1.0]heptan-2-one

Uniqueness

2-Ethenyl-1-methoxy-5-methylbicyclo[4.1.0]heptan-2-ol is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of the methoxy and hydroxyl groups further enhances its versatility in various chemical reactions and applications.

Properties

CAS No.

90414-02-1

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

2-ethenyl-1-methoxy-5-methylbicyclo[4.1.0]heptan-2-ol

InChI

InChI=1S/C11H18O2/c1-4-10(12)6-5-8(2)9-7-11(9,10)13-3/h4,8-9,12H,1,5-7H2,2-3H3

InChI Key

FNFFEBHFGSULOD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C2(C1C2)OC)(C=C)O

Origin of Product

United States

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